N-Benzyl-N-methyl-L-valine methyl ester hydrochloride
Description
N-Methyl-L-valine methyl ester hydrochloride (CAS 3339-44-4) is a chiral amino acid derivative with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . Structurally, it consists of L-valine (a branched-chain amino acid) modified by an N-methyl group and a methyl ester, with a hydrochloride salt enhancing its stability (Figure 1). This compound is a solid with a melting point of 103–104°C and is typically stored at 2–8°C for research use . It serves as a critical intermediate in organic synthesis, particularly in peptide modifications and pharmaceutical development, owing to its stereochemical purity and reactivity.
Properties
IUPAC Name |
methyl (2S)-2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDDQUTUNQLSSW-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of N-Benzyl-N-methyl-L-valine
The carboxyl group of N-Benzyl-N-methyl-L-valine is esterified using methanol under acidic conditions. In laboratory settings, this is achieved by refluxing the carboxylic acid with methanol in the presence of hydrochloric acid (2–3 equiv) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol attacks the protonated carbonyl carbon.
Key parameters :
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Temperature : Reflux conditions (60–65°C) to overcome activation energy.
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Reaction time : 6–8 hours for >90% conversion.
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Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and evaporation under reduced pressure.
Industrial protocols often employ continuous flow reactors to enhance efficiency. For example, a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) achieves 95% yield in 30 minutes at 70°C.
The introduction of the benzyl and methyl groups to the valine backbone requires precise alkylation steps.
N-Benzylation of L-valine Methyl Ester
L-valine methyl ester is first benzylated using benzyl bromide in the presence of a base such as diisopropylethylamine (DIPEA) . This reaction typically occurs in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Mechanistic insight :
The base deprotonates the amino group, enabling nucleophilic attack on the benzyl bromide’s electrophilic carbon. Competitive N-methylation is suppressed by steric hindrance from the valine side chain.
Yield optimization :
N-Methylation of N-Benzyl-L-valine Methyl Ester
N-Methylation is achieved using methyl iodide under Schlenk conditions. The reaction employs sodium hydride as a base in dimethylformamide (DMF) at 0°C, yielding the tertiary amine product.
Challenges :
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Over-alkylation : Excess methyl iodide can lead to quaternary ammonium salts.
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Mitigation : Stoichiometric control (1:1 molar ratio) and slow reagent addition over 1 hour.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and crystallinity.
Acidic Precipitation
The tertiary amine is treated with hydrogen chloride gas in diethyl ether, forming a white precipitate. Alternative methods use concentrated HCl in methanol, followed by solvent evaporation.
Crystallization conditions :
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Solvent system : Ethyl acetate/hexane (3:1 v/v) for slow crystal growth.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and reproducibility.
Continuous Flow Alkylation
A patented process utilizes a microreactor system for N-benzylation, achieving 98% yield with a residence time of 10 minutes. Key advantages include:
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Enhanced heat transfer : Prevents thermal degradation.
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Reduced side products : Precise stoichiometric control minimizes bis-alkylated impurities.
Catalytic Esterification
Industrial esterification employs solid acid catalysts (e.g., zeolites) in fixed-bed reactors. This method eliminates aqueous workup steps, reducing waste generation.
Analytical Characterization and Quality Control
Ensuring product integrity requires rigorous analytical validation.
Spectroscopic Analysis
Chiral Purity Assessment
High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) resolves enantiomeric impurities. Optimal conditions:
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Mobile phase : Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.
Comparative Analysis of Synthetic Methodologies
The table below contrasts laboratory and industrial methods:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor type | Batch flask | Continuous flow reactor |
| Catalyst | HCl (homogeneous) | Zeolite (heterogeneous) |
| Yield | 85–90% | 92–98% |
| Reaction time | 8 hours | 30 minutes |
| Purity (HPLC) | 95–98% | 99% |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
- N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is primarily utilized as an intermediate in the synthesis of peptide-based drugs. Its structure allows for the modification of peptides, which are critical in developing therapeutics targeting specific biological pathways .
Case Study: Peptide Therapeutics
- Research has demonstrated that compounds like this compound can enhance the efficacy of peptide drugs by improving their stability and bioavailability. For instance, studies on peptide hormones have shown that modifications using this compound lead to longer half-lives in biological systems .
Biotechnology
Modification of Amino Acids
- In biotechnology, this compound is used to produce modified amino acids essential for creating novel proteins and enzymes. The ability to alter amino acid sequences enables researchers to design proteins with specific functionalities .
Case Study: Protein Engineering
- A study highlighted the use of this compound in engineering enzymes with enhanced catalytic properties. By incorporating this compound into enzyme synthesis, researchers were able to achieve higher reaction rates and improved substrate specificity.
Neuroscience Research
Investigating Neurotransmitter Systems
- The compound is being studied for its potential effects on neurotransmitter systems, providing insights into neurological disorders. Its ability to act as a substrate for enzymes involved in neurotransmitter metabolism makes it a valuable tool in neuroscience research .
Case Study: Enzyme-Substrate Interactions
- Research focusing on the interaction between this compound and specific neurotransmitter enzymes has revealed its influence on neurotransmitter levels in animal models. These findings suggest potential therapeutic applications for treating conditions such as depression and anxiety .
Cosmetic Formulations
Enhancing Skin Health
- In cosmetics, this compound is incorporated into formulations due to its potential benefits in enhancing skin hydration and elasticity. Its properties as a methyl ester improve solubility and penetration through the skin barrier .
Case Study: Skincare Products
- A line of skincare products containing this compound was developed, showing significant improvements in skin moisture retention compared to control formulations. Clinical trials indicated enhanced skin elasticity and reduced signs of aging among users .
Food Industry Applications
Flavoring Agent and Preservative
- The compound can also be explored as a flavoring agent or preservative in food products. Its unique chemical structure may provide novel flavors or extend shelf life without compromising safety .
Case Study: Food Product Development
- Research into food applications has led to the formulation of innovative products using this compound as a natural preservative. These products demonstrated extended shelf life while maintaining taste integrity, appealing to health-conscious consumers .
Summary Table of Applications
| Field | Application | Impact |
|---|---|---|
| Pharmaceutical Development | Intermediate for peptide synthesis | Enhanced drug efficacy |
| Biotechnology | Production of modified amino acids | Novel proteins with specific functionalities |
| Neuroscience | Investigating neurotransmitter systems | Insights into neurological disorders |
| Cosmetic Formulations | Enhancing skin hydration and elasticity | Improved skin health |
| Food Industry | Flavoring agent and preservative | Extended shelf life and taste integrity |
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-L-valine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between N-methyl-L-valine methyl ester hydrochloride and related valine derivatives (Figure 2).
Table 1: Comparative Analysis of Valine Derivatives
Key Structural and Functional Differences:
L-Valine Methyl Ester Hydrochloride (CAS 6306-52-1) :
- Simpler structure : Lacks N-alkylation, retaining only the methyl ester group.
- Lower molecular weight (175.64 vs. 181.66 g/mol) due to the absence of the N-methyl group.
- Primarily used in basic peptide elongation or as a chiral auxiliary .
Higher lipophilicity: The methyl group increases logP compared to the unmethylated variant, improving membrane permeability .
N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine Methyl Ester Hydrochloride (CAS 482577-59-3): Bulkier substituent: The cyanobiphenyl group introduces significant hydrophobicity and aromaticity, aligning with ARB drug scaffolds (e.g., valsartan analogs). Increased molecular weight (383.87 g/mol) impacts solubility, necessitating formulation adjustments for bioavailability .
Biological Activity
N-Benzyl-N-methyl-L-valine methyl ester hydrochloride is a compound of increasing interest in biochemical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound is an amino acid derivative characterized by a benzyl group and a methyl group attached to the valine structure. It serves as a crucial building block in peptide synthesis and has applications in pharmaceutical development and biochemical research.
Synthesis Methods
The synthesis of N-Benzyl-N-methyl-L-valine methyl ester generally involves the esterification of N-Benzyl-N-methyl-L-valine using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete esterification .
Industrial Production
In industrial settings, continuous flow reactors are employed for the production of this compound, allowing for better control over reaction conditions and higher yields. Automated systems also enhance product quality by minimizing contamination risks .
Biological Mechanisms
This compound exhibits several biological activities:
- Enzyme Substrate : It acts as a substrate for various enzymes, leading to the formation of active metabolites through pathways such as ester hydrolysis, oxidation, and reduction .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, making it valuable in pharmaceutical formulations .
- Anti-cancer Properties : Research suggests that derivatives of this compound may exhibit anti-cancer activity, particularly in inhibiting tumor growth in specific cell lines .
Table 1: Biological Activities and IC50 Values
| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Anti-cancer | 13.7 | A2780 | |
| Selective Inhibitor | 24.40 | RAW 264.7 | |
| Antifungal | Not specified | Fusarium spp. |
- In one study, N-Benzyl-N-methyl-L-valine methyl ester derivatives demonstrated significant anti-tumor effects with an IC50 value of 13.7 µM against A2780 ovarian cancer cells .
- Another investigation highlighted its selective inhibitory effects on nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential anti-inflammatory properties .
Applications in Research and Industry
This compound has several notable applications:
- Peptide Synthesis : It is utilized as a building block for synthesizing peptides that are essential for drug development.
- Pharmaceutical Development : The compound is used to create pharmaceuticals targeting specific biological pathways, enhancing drug efficacy .
- Biochemical Research : Researchers employ it to study protein interactions and enzyme functions, contributing to a deeper understanding of various biological processes .
- Cosmetic Formulations : Its potential benefits in skin health make it suitable for incorporation into cosmetic products .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Benzyl-N-methyl-L-valine methyl ester hydrochloride, and how can purity be ensured?
- The synthesis involves sequential protection/deprotection steps, starting with L-valine. Key steps include:
- Benzylation and methylation of the amino group under anhydrous conditions using benzyl bromide and methyl iodide.
- Esterification with methanol in the presence of HCl to form the hydrochloride salt .
- Purity control : Reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water with 0.1% TFA). Final purification uses recrystallization from ethanol/diethyl ether .
Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?
- Structural confirmation :
- NMR (¹H, ¹³C, DEPT) to verify backbone and substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl ester at δ 3.6–3.7 ppm).
- Mass spectrometry (ESI-TOF) for molecular ion ([M+H]⁺) and fragmentation patterns .
- Enantiomeric purity :
- Chiral HPLC (Chiralpak IA column, isocratic elution with hexane/isopropanol).
- Polarimetry (specific rotation comparison with literature values) .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol; limited in water due to the hydrochloride salt .
- Stability : Hydrolyzes under basic conditions (pH >8). Store at 2–8°C in airtight containers to prevent ester hydrolysis and oxidation of the benzyl group .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields during scale-up synthesis?
- Root causes : Variability in temperature control (e.g., exothermic reactions during benzylation) or incomplete removal of protecting groups.
- Solutions :
- Use reflux condensers with inert gas purging to maintain anhydrous conditions.
- Optimize stoichiometry via DoE (Design of Experiments) to identify critical parameters (e.g., molar ratios of benzyl bromide to valine) .
- Validation : Compare batch yields using ANOVA and validate purity with orthogonal methods (e.g., NMR vs. LC-MS) .
Q. What methodologies are suitable for studying its interactions with enzymatic targets (e.g., proteases)?
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).
- Molecular docking : Use software like AutoDock Vina to model interactions between the benzyl group and hydrophobic enzyme pockets .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS to assess esterase susceptibility .
Q. What challenges arise in crystallographic analysis, and how can enantiomorph-polarity errors be mitigated?
- Challenges : Low crystal quality due to hygroscopicity or twinning.
- Solutions :
- Grow crystals in non-aqueous solvents (e.g., tert-butyl alcohol) at controlled humidity.
- Use SHELXL for refinement and Flack parameter analysis (η or x parameters) to resolve enantiomer ambiguity .
Q. How can structure-activity relationships (SAR) be systematically analyzed against structural analogs?
- Comparative SAR :
- Hydrophobicity : Compare with N-Cbz-L-leucine methyl ester (less lipophilic due to carbobenzoxy vs. benzyl).
- Steric effects : Replace valine with phenylalanine (N-Benzyl-N-methyl-D-phenylalanine analog) to assess backbone flexibility .
- Data visualization : Use heatmaps to correlate substituent bulk (via Taft parameters) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
